1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-
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Overview
Description
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with sulfonic acid, amino, and sulfooxyethyl groups. Its molecular formula is C12H13NO9S3 .
Preparation Methods
The synthesis of 1-naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent sulfonation and esterification steps. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, catalysts, and specific solvents .
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the amino group, converting it into different functional groups under specific conditions.
Substitution: The sulfonic acid and amino groups can participate in substitution reactions, often using reagents like halogens or alkylating agents.
Scientific Research Applications
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: It is utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonic acid and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The sulfooxyethyl group may also participate in esterification reactions, modifying the compound’s reactivity and binding properties .
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- can be compared with other naphthalenesulfonic acid derivatives, such as:
1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-: This compound has a hydroxyl group instead of the sulfooxyethyl group, leading to different reactivity and applications.
2-Amino-1-naphthalenesulfonic acid: This compound has the amino group in a different position, affecting its chemical behavior and uses.
The unique combination of functional groups in 1-naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- makes it particularly valuable for specific applications in research and industry.
Properties
CAS No. |
110845-57-3 |
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Molecular Formula |
C12H13NO9S3 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
7-amino-3-(2-sulfooxyethylsulfonyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H13NO9S3/c13-9-2-1-8-5-10(7-12(11(8)6-9)24(16,17)18)23(14,15)4-3-22-25(19,20)21/h1-2,5-7H,3-4,13H2,(H,16,17,18)(H,19,20,21) |
InChI Key |
DWMQTTUISPICHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
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